molecular formula C15H12N2 B2387415 9-ethyl-9H-carbazole-3-carbonitrile CAS No. 57103-00-1

9-ethyl-9H-carbazole-3-carbonitrile

Cat. No.: B2387415
CAS No.: 57103-00-1
M. Wt: 220.275
InChI Key: WMRDSAJESGGFHQ-UHFFFAOYSA-N
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Description

9-ethyl-9H-carbazole-3-carbonitrile is an organic compound that has garnered attention in various fields due to its unique chemical structure and properties. It is a derivative of carbazole, a nitrogen-containing heterocycle known for its diverse biological and chemical applications.

Preparation Methods

The synthesis of 9-ethyl-9H-carbazole-3-carbonitrile can be achieved through several methods. One efficient approach involves a one-pot, solvent-free protocol. This method includes a modified Friedländer hetero-annulation reaction between 2,3,4,9-tetrahydrocarbazol-1-one and 3-amino-2-naphthoic acid in the presence of phosphorus oxychloride (POCl₃) . Another method involves the direct pseudo multicomponent transformation of 2,3,4,9-tetrahydrocarbazol-1-one, malononitrile, and 9-ethyl-3-carbazolecarboxaldehyde through a Knoevenagel–Michael addition-cyclization reaction .

Chemical Reactions Analysis

9-ethyl-9H-carbazole-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorine (Cl₂). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

9-ethyl-9H-carbazole-3-carbonitrile has been extensively studied for its applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antitumor agent by reactivating the p53 pathway in human melanoma cells . Additionally, it has been explored for its antioxidant properties and its use in organic light-emitting diodes (OLEDs) and other electronic devices .

Comparison with Similar Compounds

9-ethyl-9H-carbazole-3-carbonitrile can be compared with other carbazole derivatives such as 9-ethyl-9H-carbazole-3-carbaldehyde and 9-ethylcarbazole-3,6-dicarbaldehyde. These compounds share similar structural features but differ in their functional groups and specific applications. For example, 9-ethyl-9H-carbazole-3-carbaldehyde has shown antitumor activity through the p53 pathway, similar to this compound . each compound’s unique functional groups confer distinct chemical reactivity and biological activity .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows for diverse synthetic routes, chemical reactions, and applications in research and industry. Understanding its preparation methods, chemical reactivity, and mechanism of action can further enhance its utility in developing new materials and therapeutic agents.

Properties

IUPAC Name

9-ethylcarbazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c1-2-17-14-6-4-3-5-12(14)13-9-11(10-16)7-8-15(13)17/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRDSAJESGGFHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C#N)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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